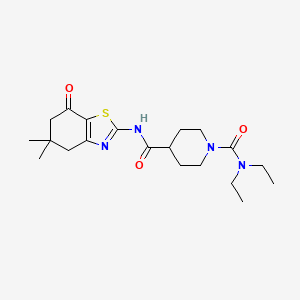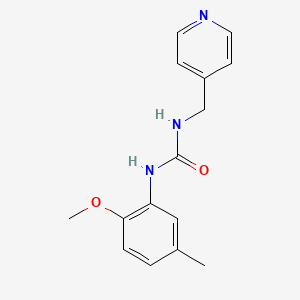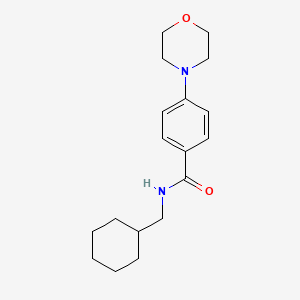![molecular formula C19H20ClN3O2 B5397688 N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea is a chemical compound commonly known as NPC-15437. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. NPC-15437 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
NPC-15437 exerts its effects by binding to the ATP-binding site of CK2 and inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of CK2 activity by NPC-15437 leads to the dysregulation of these processes, resulting in the observed biological effects.
Biochemical and Physiological Effects
NPC-15437 has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of cyclin D1 and Bcl-2, respectively. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, NPC-15437 has been shown to protect against oxidative stress and mitochondrial dysfunction in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NPC-15437 is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. However, its use is limited by its low solubility in aqueous solutions, which can affect its bioavailability and potency. Furthermore, NPC-15437 has been found to exhibit off-target effects on other kinases, such as PIM1 and JAK2, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on NPC-15437. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of NPC-15437. Another direction is the investigation of the role of CK2 in other biological processes, such as autophagy and DNA repair. Additionally, NPC-15437 could be further studied for its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders.
Synthesemethoden
NPC-15437 can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with 4-(1-piperidinylcarbonyl)phenyl isocyanate, followed by the addition of urea. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
NPC-15437 has been widely used as a research tool to study the role of CK2 in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. NPC-15437 has also been found to reduce inflammation in animal models of arthritis and colitis by suppressing the production of pro-inflammatory cytokines. Furthermore, NPC-15437 has been investigated for its potential neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-6-2-3-7-17(16)22-19(25)21-15-10-8-14(9-11-15)18(24)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGMCQSYHSQURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5397617.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5397620.png)
![1-acetyl-N-{3-[(benzylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5397629.png)
![ethyl {[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5397635.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)
![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)


![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)

![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)